3-[(3-chloropropyl)sulfanyl]propanoic acid

Bifunctional linker Heterobifunctional building block Orthogonal conjugation

3-[(3-Chloropropyl)sulfanyl]propanoic acid (CAS 16496-88-1) is a heterobifunctional C6 organosulfur building block with molecular formula C₆H₁₁ClO₂S and molecular weight 182.67 g/mol. The compound features a terminal alkyl chloride at one terminus and a free carboxylic acid at the other, connected via a thioether (sulfide) bridge, yielding six rotatable bonds and a moderate computed lipophilicity (XLogP3 = 1.3).

Molecular Formula C6H11ClO2S
Molecular Weight 182.67 g/mol
CAS No. 16496-88-1
Cat. No. B6597633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-chloropropyl)sulfanyl]propanoic acid
CAS16496-88-1
Molecular FormulaC6H11ClO2S
Molecular Weight182.67 g/mol
Structural Identifiers
SMILESC(CSCCC(=O)O)CCl
InChIInChI=1S/C6H11ClO2S/c7-3-1-4-10-5-2-6(8)9/h1-5H2,(H,8,9)
InChIKeyUCCXYDPCEOPAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chloropropyl)sulfanyl]propanoic acid (CAS 16496-88-1): Thioether–Carboxylic Acid Bifunctional Building Block for Procurement Evaluation


3-[(3-Chloropropyl)sulfanyl]propanoic acid (CAS 16496-88-1) is a heterobifunctional C6 organosulfur building block with molecular formula C₆H₁₁ClO₂S and molecular weight 182.67 g/mol [1]. The compound features a terminal alkyl chloride at one terminus and a free carboxylic acid at the other, connected via a thioether (sulfide) bridge, yielding six rotatable bonds and a moderate computed lipophilicity (XLogP3 = 1.3) [1]. It is supplied primarily as a research chemical at ≥95% purity and is classified under the ECHA C&L inventory with hazards including Acute Toxicity Category 4 (oral, dermal, inhalation) and Skin Corrosion Category 1B [2].

Why Generic Substitution Fails for 3-[(3-Chloropropyl)sulfanyl]propanoic acid: Orthogonal Reactivity Lost in Closest Analogs


The compound's selection value lies in its three sequential functional domains—terminal alkyl chloride, central thioether, and terminal carboxylic acid—which are not preserved together in any single close analog. Replacing it with 3-mercaptopropanoic acid (3-MPA, CAS 107-96-0) forfeits the electrophilic alkyl chloride terminus, substituting nucleophilic thiol chemistry that follows entirely different reaction pathways and introduces disulfide-forming instability [1]. Replacing it with 3-chloropropyl thioacetate (CAS 13012-54-9) eliminates the free carboxylic acid, requiring a deprotection or hydrolysis step before carboxylate conjugation, which adds synthetic steps and may compromise acid-sensitive downstream substrates [2]. The thioether bridge itself confers resistance to oxidative degradation that a free thiol cannot match [1]. These structural distinctions mean that procurement decisions cannot treat this compound as interchangeable with its nearest neighbors; the quantitative evidence below substantiates this.

Quantitative Differentiation Evidence for 3-[(3-Chloropropyl)sulfanyl]propanoic acid vs. Closest Analogs


Orthogonal Bifunctional Architecture: Simultaneous Alkyl Chloride and Free Carboxylic Acid Termini vs. Single-Function Comparators

3-[(3-Chloropropyl)sulfanyl]propanoic acid is the only compound among its closest structural analogs that simultaneously presents an unencumbered terminal alkyl chloride (electrophilic, amenable to Sₙ2 substitution with amines, thiols, alkoxides) and a free carboxylic acid (for amidation, esterification, or salt formation), linked by a chemically robust thioether. 3-Mercaptopropanoic acid (3-MPA) replaces the –CH₂CH₂CH₂Cl terminus with a –SH group, changing the terminal reactive species from electrophilic to nucleophilic and eliminating the capacity for direct amine alkylation [1]. 3-Chloropropyl thioacetate replaces the free –COOH with a methyl ester, blocking direct carboxylate conjugation without a deprotection step [2]. The target compound provides six rotatable bonds and a topological polar surface area (TPSA) of 62.6 Ų (PubChem) or 37.3 Ų (vendor computed) [1].

Bifunctional linker Heterobifunctional building block Orthogonal conjugation

Lipophilicity (XLogP3 = 1.3): Balanced Octanol–Water Partitioning for Biphasic and Membrane-Permeable Applications vs. 3-Mercaptopropanoic Acid

The PubChem-computed XLogP3 for 3-[(3-chloropropyl)sulfanyl]propanoic acid is 1.3, reflecting the lipophilic contribution of the chloropropyl-thioether moiety balanced by the polar carboxylic acid [1]. By contrast, 3-mercaptopropanoic acid (3-MPA) has a significantly lower computed XLogP3 of approximately 0.2, owing to the more polar free thiol group [2]. The ~1.1 log-unit difference corresponds to an approximately 12.6-fold higher octanol–water partition coefficient for the target compound, which is meaningful for applications requiring preferential partitioning into organic phases or enhanced passive membrane permeability. A vendor-computed LogP value of 1.8232 has also been reported .

Lipophilicity LogP Drug-like physicochemical properties

Thioether Oxidation Stability: Resistance to Disulfide Formation During Storage and Reaction vs. 3-Mercaptopropanoic Acid

The thioether (C–S–C) linkage in 3-[(3-chloropropyl)sulfanyl]propanoic acid is intrinsically resistant to aerobic oxidation to disulfides, a well-documented degradation pathway for free thiols such as 3-mercaptopropanoic acid (3-MPA). 3-MPA undergoes facile oxidative dimerization to 3,3′-dithiodipropanoic acid under ambient conditions, with rate constants for thiol-disulfide exchange in the range of 10²–10⁴ M⁻¹s⁻¹ depending on pH [1]. The thioether in the target compound lacks a reactive S–H bond, eliminating this degradation mode and providing indefinite ambient stability when protected from strong oxidants [2].

Oxidative stability Thioether chemistry Storage shelf-life

Near-Quantitative Thiol–Ene Click Reactivity: Demonstrated Synthetic Efficiency for Silane-Functionalized Derivatives in Polysiloxane Synthesis

The carboxylic acid group of 3-[(3-chloropropyl)sulfanyl]propanoic acid enables its conversion to a silane-functionalized derivative—3-((3-(dimethoxy(methyl)silyl)propyl)thio)propanoic acid—which participates in photoinitiated thiol–ene click reactions with near-quantitative yields. Cao et al. (2017) demonstrated that this derivative, along with three other functional dialkoxysilanes, was obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol using a photoinitiated thiol–ene click protocol, and the resulting functional polysiloxanes exhibited obvious fluorescence properties and were successfully applied to hydrophilic modification of poly(styrene-b-butadiene-b-styrene) triblock copolymers [1]. The PETH-based blue-light-emitting silicone elastomer synthesized via this route exhibited remarkable hydrophilicity, suggesting utility in biomedical materials [1]. In contrast, 3-MPA would introduce a competing thiol group that could undergo undesired side reactions under identical thiol–ene conditions, while 3-chloropropyl thioacetate would require prior ester hydrolysis to access the silane ester derivative [2].

Thiol-ene click chemistry Polysiloxane synthesis Functional silane monomers

GHS Safety Profile: Skin Corrosion Category 1B Hazard Demarcates Handling Requirements from Less Hazardous Ester Analogs

The ECHA-notified GHS classification for 3-[(3-chloropropyl)sulfanyl]propanoic acid assigns Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage), Acute Toxicity Category 4 via oral, dermal, and inhalation routes (H302, H312, H332), and STOT SE 3 for respiratory irritation (H335) [1]. This classification, reported by 1 notifier covering 100% of notifications, reflects the corrosive potential of the free carboxylic acid combined with the alkyl chloride moiety. By contrast, 3-chloropropyl thioacetate (CAS 13012-54-9) lacks a free carboxylic acid and is classified under different hazard categories, generally with less severe dermal hazard warnings [2]. The skin corrosion hazard imposes specific engineering controls (fume hood, chemical-resistant gloves, eye protection) and waste disposal considerations that must be factored into procurement and laboratory planning.

Chemical safety GHS classification Laboratory handling

Optimal Procurement Scenarios for 3-[(3-Chloropropyl)sulfanyl]propanoic acid Based on Quantitative Differentiation Evidence


Synthesis of Functional Silane Monomers for Polysiloxane-Based Hydrophilic Coatings and Biomedical Elastomers

Researchers synthesizing functional polysiloxanes via thiol–ene click chemistry benefit directly from the free carboxylic acid of 3-[(3-chloropropyl)sulfanyl]propanoic acid, which enables esterification to dialkoxysilane monomers without protecting-group manipulation. The Cao et al. (2017) protocol demonstrates near-quantitative thiol–ene click yields for the resulting silane derivative, leading to PETH copolymers that impart hydrophilic modification to SBS triblock copolymers and yield blue-light-emitting silicone elastomers with potential biomedical utility [1]. The thioether linkage provides oxidative stability throughout the multi-step sequence, while the XLogP3 of 1.3 facilitates organic-phase handling during monomer purification [2].

Heterobifunctional Linker for Sequential Bioconjugation or Small-Molecule Library Synthesis

The orthogonal electrophile (alkyl chloride) and carboxylic acid termini enable chemoselective, sequential conjugation: the carboxylic acid can be activated (e.g., EDC/NHS, acyl chloride formation) for amidation or esterification without affecting the alkyl chloride, which can subsequently undergo Sₙ2 displacement with amine, thiol, or alkoxide nucleophiles. This two-step, protecting-group-free strategy reduces synthetic step count compared to using 3-MPA (where the thiol requires orthogonal protection) or 3-chloropropyl thioacetate (which demands ester hydrolysis prior to carboxylate chemistry) [1]. The six rotatable bonds provide conformational flexibility for spanning distances of approximately 8–10 Å between conjugation sites [1].

Building Block for 3-(Alkylthio)propionic Acid-Derived Polymer Stabilizers and Antioxidant Additives

The 3-(alkylthio)propionic acid scaffold is a recognized precursor for polymer stabilizers, particularly tetraesters of pentaerythritol used as thermal/oxidative stabilizers in polyolefins, as described in US Patents 5,057,622 and 5,198,486 [3]. While the target compound's chloropropyl terminus is not directly used in stabilizer end-products, the carboxylic acid group provides the esterification handle common to this compound class, and the chloropropyl group offers a synthetic diversification point—via nucleophilic displacement—that simpler alkylthio analogs (e.g., 3-(methylthio)propanoic acid) lack. The microwave-assisted green synthesis methodology of Vaismaa et al. (2007) confirms that 3-(alkylthio)propionic acids can be prepared in good yields from 3-mercaptopropionic acid and alkyl halides under mild conditions, establishing a viable synthetic route for analog generation [4].

Controlled-Architecture Material Synthesis Requiring Chloro-Terminated Thioether Spacers

In materials chemistry applications demanding a thioether spacer with a terminal chloro leaving group and a carboxylate anchoring point—such as surface-functionalized nanoparticles, self-assembled monolayers on metal oxides, or polythioether polymer end-cap modification—3-[(3-chloropropyl)sulfanyl]propanoic acid provides a unique combination not available from bis(3-chloropropyl)sulfide (lacking the acid anchor) or 3-chloropropyl thioacetate (lacking the free acid for direct surface binding). The GHS Skin Corr. 1B classification mandates appropriate handling infrastructure [2], and procurement decisions should incorporate the cost of PPE-compliant workflows, which are justified when the dual orthogonal functionality eliminates multiple synthetic steps compared to sequential protection–deprotection strategies.

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